Boc-Ser(Bzl)-Onp

Overview

Description

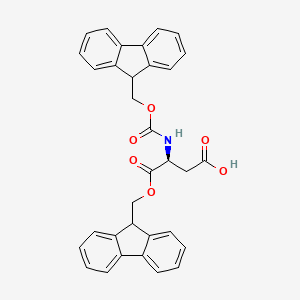

“Boc-Ser(Bzl)-OH” is a protected form of L-serine used in both solid phase peptide synthesis and solution phase peptide synthesis . It has a molecular formula of C15H21NO5 and a molecular weight of 295.33 g/mol . The IUPAC name is (2 S )-2- [ (2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid .

Synthesis Analysis

The synthesis of Boc-Ser(Bzl)-OH is typically carried out using a novel differential protection scheme . This process results in high yields and is used in the field of peptide synthesis .

Molecular Structure Analysis

The molecular structure of Boc-Ser(Bzl)-OH can be represented by the SMILES string CC(C)(C)OC(=O)NC@@HC(=O)O . This structure includes a benzyl group (Bzl) and a tert-butoxycarbonyl group (Boc), which are used to protect the serine during peptide synthesis .

Chemical Reactions Analysis

Boc-Ser(Bzl)-OH is used in Boc solid-phase peptide synthesis . The Boc group is stable towards most nucleophiles and bases, making it suitable for use in peptide synthesis . The Boc group can be removed under acidic conditions .

Physical And Chemical Properties Analysis

Boc-Ser(Bzl)-OH is a solid compound with a melting point of 58 - 60 °C . It has an optical rotation of +20±1° at a concentration of 2% in ethanol: water (4:1) . It is soluble in DMF .

Scientific Research Applications

Peptide Synthesis and Conformational Studies : Boc-Ser(Bzl)-Onp and related compounds are often used in the synthesis of peptide fragments. For example, an infrared absorption study of human hemoglobin α-chain fragments in dichloromethane showed that Boc–Ser(Bzl)–Thr(Bzl)–Val–Leu–OPac and similar sequences had predominantly unordered structures, including some intramolecular hydrogen bonds, indicating their utility in studying peptide conformations (Narita, Doi, & Nakai, 1987).

Suppression of Side Reactions in Peptide Treatment : The use of Boc-Asp (OPac)-Ser (Bzl)-OBzl in a study aimed to suppress side reactions during the treatment of aspartyl peptides with hydrogen fluoride, demonstrating its role in enhancing the specificity of peptide synthesis (Suzuki, Nitta, & Sasaki, 1976).

Solid-Phase Peptide Synthesis (SPPS) : In solid-phase peptide synthesis using tert-butyloxycarbonyl (Boc)/benzyl (Bzl) chemistry, compounds like Boc-Ser(Bzl)-Onp play a significant role. This method is crucial for the synthesis of long and difficult polypeptides and for producing C-terminal thioesters for native chemical ligation applications (Muttenthaler, Albericio, & Dawson, 2015).

Peptide-Cellulose Conjugation : Boc-Ser(Bzl)-Onp is used in the synthesis of peptide-cellulose conjugates. For instance, a study on the synthesis of a protected hexapeptide using Boc-Ser(Bzl) highlighted the potential for conjugation with cellulose, demonstrating its application in biomaterials and biotechnology (Ohkawa et al., 2013).

Synthesis of HIV Proteinase Substrate Analogs : Boc-Ser(Bzl)-Onp was used in the synthesis of peptides related to HIV proteinase substrates, indicating its application in virology and the development of antiviral agents (Bláha, Nemec, Tözsér, & Oroszlan, 1991).

Mechanism of Action

Target of Action

Boc-Ser(Bzl)-Onp, also known as N-Boc-O-benzyl-L-serine, is primarily used in peptide synthesis . Its primary targets are the amino acid residues in the peptide chain. The serine side chain can act both as a hydrogen bond donor and as a hydrogen bond acceptor, thus serine residues may play an important role in peptide binding to receptors .

Mode of Action

Boc-Ser(Bzl)-Onp is a protected form of L-serine . In solid phase peptide synthesis, the peptide is cleaved from the resin with HF or TFMSA, which simultaneously cleaves the benzyl ether from Ser(Bzl) residues . This allows the serine residue to be incorporated into the peptide chain.

Biochemical Pathways

The primary biochemical pathway affected by Boc-Ser(Bzl)-Onp is peptide synthesis. By providing a protected form of serine, it allows for the controlled addition of serine residues to the peptide chain . The downstream effects include the formation of peptides with specific sequences and structures.

Result of Action

The result of Boc-Ser(Bzl)-Onp’s action is the successful incorporation of serine residues into a peptide chain during synthesis . This allows for the creation of peptides with specific sequences and structures, which can have a wide range of biological activities.

Action Environment

The action of Boc-Ser(Bzl)-Onp is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect its efficacy and stability. For example, the cleavage of the peptide from the resin and the benzyl ether from Ser(Bzl) residues is typically carried out with HF or TFMSA .

Safety and Hazards

properties

IUPAC Name |

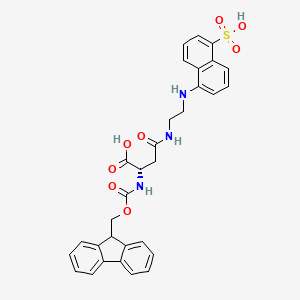

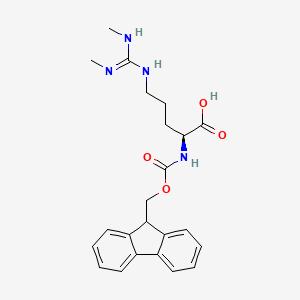

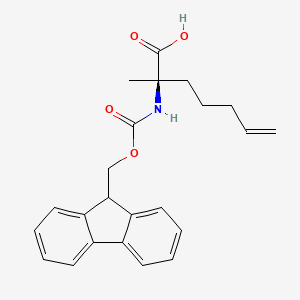

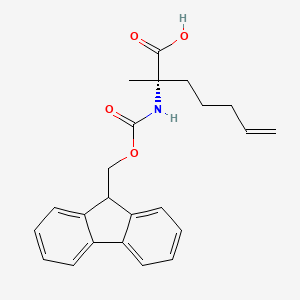

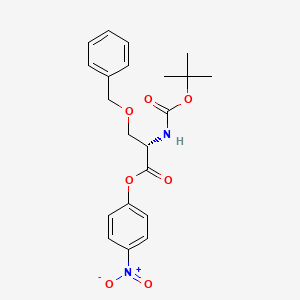

(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O7/c1-21(2,3)30-20(25)22-18(14-28-13-15-7-5-4-6-8-15)19(24)29-17-11-9-16(10-12-17)23(26)27/h4-12,18H,13-14H2,1-3H3,(H,22,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAREYWIWVFFND-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801138595 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-serine 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801138595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Ser(Bzl)-Onp | |

CAS RN |

16948-39-3 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-serine 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16948-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-serine 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801138595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.